molecular formula C23H17ClN2O4 B11357202 6-chloro-N-(4-methoxybenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

6-chloro-N-(4-methoxybenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11357202
M. Wt: 420.8 g/mol
InChI Key: CUBUXNWBJXLHJA-UHFFFAOYSA-N
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Description

6-Chloro-N-[(4-methoxyphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(4-methoxyphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4H-chromene-2-carboxylic acid.

    Chlorination: The carboxylic acid is chlorinated using thionyl chloride to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with 2-aminopyridine to form the amide intermediate.

    Methoxylation: The intermediate undergoes methoxylation using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Final Product: The final product, 6-chloro-N-[(4-methoxyphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide, is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(4-methoxyphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

6-Chloro-N-[(4-methoxyphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-methoxyphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the type of study being conducted.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine

Uniqueness

6-Chloro-N-[(4-methoxyphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromene core, combined with the pyridine and methoxyphenyl moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C23H17ClN2O4/c1-29-17-8-5-15(6-9-17)14-26(22-4-2-3-11-25-22)23(28)21-13-19(27)18-12-16(24)7-10-20(18)30-21/h2-13H,14H2,1H3

InChI Key

CUBUXNWBJXLHJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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